Lipophilicity Advantage in Organic Working Solvents
The computed octanol–water partition coefficient (LogP) of 2-pentylanthracene-9,10-diol is 5.14, compared with 4.18 for the 2-ethyl homologue. The ΔLogP of +0.96 corresponds to an approximately 9‑fold higher equilibrium concentration in a non-polar phase, indicating that the pentyl derivative partitions far more strongly into organic working solvents . This advantage is critical for maintaining sufficient diol concentration in the organic phase during the hydrogenation–oxidation cycle.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.14 (2‑pentylanthracene‑9,10‑diol) |
| Comparator Or Baseline | LogP = 4.18 (2‑ethylanthracene‑9,10‑diol) |
| Quantified Difference | ΔLogP = +0.96 (≈23 % increase; ~9‑fold higher predicted partitioning into organic phase) |
| Conditions | ACD/Labs algorithm estimates compiled from Chemsrc and ChemSpider databases |
Why This Matters
Higher LogP directly predicts greater solubility in the non-polar working solvents used industrially, which is a procurement-critical parameter because it determines the steady-state hydroquinone load and thus the hydrogen peroxide output per reactor volume.
